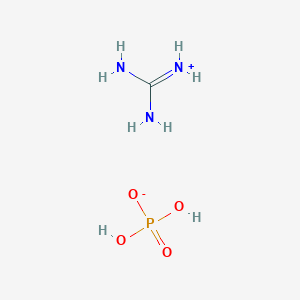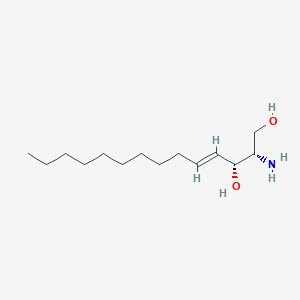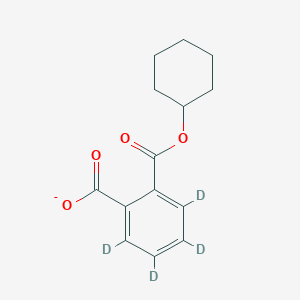
Monocyclohexyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monocyclohexyl Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₂D₄O₄ and its molecular weight is 252.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Human Exposure Assessment : Phthalates, including monocyclohexyl phthalate, are utilized in numerous commercial applications such as solvents, additives, and plasticizers. These compounds are metabolized in humans to their respective monoesters and used as biomarkers to assess human exposure to phthalates (Barr et al., 2003).
Estrogenic and Anti-Estrogenic Activities : Certain phthalate compounds, including monocyclohexyl phthalate, have been studied for their estrogenic and anti-estrogenic activities using in vitro assays. These studies help understand the potential endocrine-disrupting effects of phthalates (Okubo et al., 2003).
Effects on Fetal Development : Research on dicyclohexyl phthalate, a related compound, has shown that it can affect fetal development, particularly in the Leydig cells of the testis. This highlights the potential developmental impact of phthalate exposure (Li et al., 2016).
Binding Affinity to Human Serum Albumin : The interactions of dicyclohexyl phthalate and its metabolite monocyclohexyl phthalate with human serum albumin have been studied to understand the mechanism of phthalate interaction with proteins in the body (Lv et al., 2021).
Liver and Testicular Effects : Studies have shown that phthalates like dicyclohexyl phthalate can induce changes in liver and testes, offering insights into the potential toxic effects of these compounds (Lake et al., 2009).
Human Biomonitoring : Phthalates have been widely studied for their presence in the human body, with a focus on urinary metabolites as biomarkers. This research helps in assessing the extent of human exposure to phthalates (Hartmann et al., 2015).
Mécanisme D'action
Target of Action
Monocyclohexyl Phthalate-d4 is a biochemical used in proteomics research . .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s generally recommended to store the compound in a dry, cool place .
Analyse Biochimique
Biochemical Properties
Monocyclohexyl Phthalate-d4 has been observed to interact with various biomolecules, influencing biochemical reactions. For instance, it has been found to disrupt glucose and lipid metabolism in human hepatocytes and adipocytes
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human hepatocytes and adipocytes, it enhances lipid uptake and accumulation in a dose-responsive manner, along with upregulating genes involved in lipid biosynthesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It has been associated with disruptions in glucose and lipid homeostasis in human liver and adipose tissues, potentially involving the PPAR and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well-defined.
Propriétés
IUPAC Name |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKYLLIOLFQPO-DOGSKSIHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
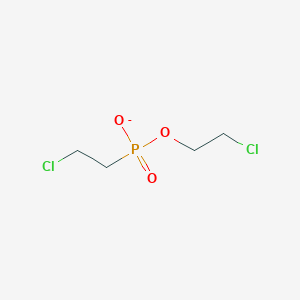
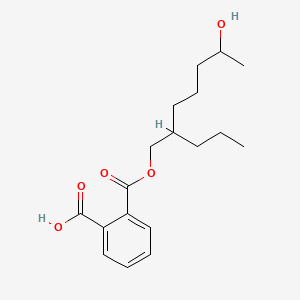
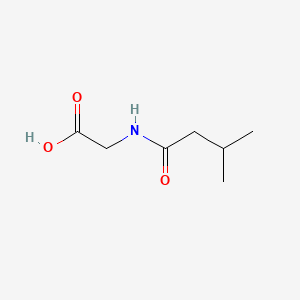
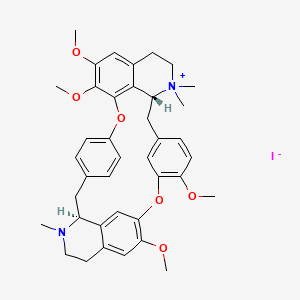

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)
